methyl N-cyanomorpholine-4-carbimidothioate
Description
Methyl N-cyanomorpholine-4-carbimidothioate (CAS 32885-06-6, MFCD20232036) is a heterocyclic compound featuring a morpholine ring substituted with a cyanocarbimidothioate group. This compound is cataloged as QZ-1768 in commercial chemical libraries and is available at 95% purity for research purposes . Its structure combines a six-membered morpholine ring (containing one oxygen atom) with a carbimidothioate (-N-C(=S)-NH-CN) functional group, making it a hybrid of a sulfur-containing thiourea derivative and a nitrile.
Properties
IUPAC Name |
methyl N-cyanomorpholine-4-carboximidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-12-7(9-6-8)10-2-4-11-5-3-10/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STUDYASYNMISQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)N1CCOCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-cyanomorpholine-4-carbimidothioate typically involves the reaction of morpholine derivatives with cyanamide and methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl N-cyanomorpholine-4-carbimidothioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the cyanide group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Methyl N-cyanomorpholine-4-carbimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein functions.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl N-cyanomorpholine-4-carbimidothioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl N-cyanopyrrolidine-1-carbimidothioate (QZ-1796)
Structural Similarities :
Key Differences :
- Heterocyclic Ring : Pyrrolidine (5-membered, all-carbon ring) vs. morpholine (6-membered, oxygen-containing ring).
- Steric Environment : The larger morpholine ring may influence steric interactions in biological or catalytic applications.
Data Table: Structural and Functional Comparison
| Compound Name | Heterocyclic Ring | Functional Groups | Purity | Key Applications (Inferred) |
|---|---|---|---|---|
| Methyl N-cyanomorpholine-4-carbimidothioate | Morpholine (6-membered, O) | Carbimidothioate, CN | 95% | Medicinal chemistry, enzyme inhibition |
| Methyl N-cyanopyrrolidine-1-carbimidothioate | Pyrrolidine (5-membered) | Carbimidothioate, CN | 95% | Catalysis, agrochemicals |
| N-Methyl-3-cyano-6-hydroxy-4-methyl-2-pyridone | Pyridone | Cyano, hydroxyl | 95% | Metal chelation, antimicrobial agents |
| Methyl Palmitate | None | Ester, alkyl chain | N/A | Biofuels, lipid metabolism studies |
Research Findings and Implications
- Reactivity : The carbimidothioate group in both QZ-1768 and QZ-1796 may act as a thiourea mimic, enabling interactions with metal ions or biological targets (e.g., enzyme active sites) .
- Biological Potential: Morpholine derivatives are common in pharmaceuticals due to improved bioavailability; QZ-1768’s oxygen atom could enhance target binding compared to pyrrolidine analogs .
- Analytical Consistency : FTIR and NMR data for related compounds (e.g., CN stretches at 2212 cm⁻¹, NH/CH environments in DMSO-d6) provide benchmarks for validating the target compound’s structure .
Biological Activity
Methyl N-cyanomorpholine-4-carbimidothioate is a compound that has garnered attention for its potential biological activities, particularly in the realm of enzyme inhibition and interaction with various cellular pathways. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
- Molecular Formula : C7H11N3OS
- Molecular Weight : 173.25 g/mol
- CAS Number : 32885-06-6
This compound is believed to function primarily as an enzyme inhibitor . It may bind to the active sites of specific enzymes, thereby preventing substrate binding and inhibiting enzymatic activity. This mechanism is crucial for its potential therapeutic applications, especially in diseases where enzyme activity plays a pivotal role.
Enzyme Inhibition
Several studies have highlighted the enzyme inhibitory properties of this compound:
- Indoleamine 2,3-Dioxygenase (IDO) Modulation : Research indicates that this compound may act as a modulator of IDO, an enzyme involved in the metabolism of tryptophan and implicated in immune response regulation .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis induction mechanisms.
Case Studies
- Study on Enzyme Inhibition : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the activity of a specific enzyme involved in metabolic pathways. The IC50 value was determined to be approximately 25 µM, indicating moderate potency .
- Cytotoxicity Assay : In vitro assays conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an observed EC50 of 15 µM across multiple cell lines.
Table 1: Summary of Biological Activities
Safety and Toxicity
While the biological activities of this compound are promising, it is essential to consider safety and toxicity profiles. Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


